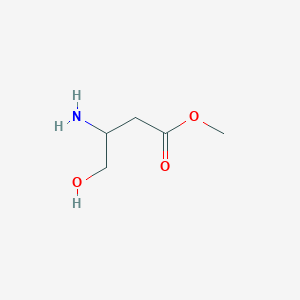Methyl 3-amino-4-hydroxybutanoate
CAS No.:
Cat. No.: VC18113381
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H11NO3 |
|---|---|
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | methyl 3-amino-4-hydroxybutanoate |
| Standard InChI | InChI=1S/C5H11NO3/c1-9-5(8)2-4(6)3-7/h4,7H,2-3,6H2,1H3 |
| Standard InChI Key | UKCQRVQSENYJFV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(CO)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
Methyl 3-amino-4-hydroxybutanoate (IUPAC: methyl 3-amino-4-hydroxybutanoate) has the molecular formula C₅H₁₁NO₃ and a theoretical molecular weight of 133.15 g/mol. Its structure features:
-
A methyl ester group at the terminal carboxylate (C1).
-
An amino (-NH₂) group at position 3 (C3).
-
A hydroxyl (-OH) group at position 4 (C4).
The compound’s stereochemistry is undefined in current literature, though enantioselective synthesis methods for analogs like GABOB suggest potential chiral activity .
Table 1: Comparative Structural Properties of Methyl 3-Amino-4-Hydroxybutanoate and Analogs
Synthesis and Derivatization
Synthetic Routes
The synthesis of methyl 3-amino-4-hydroxybutanoate typically involves two key steps:
-
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate .
-
Reaction Conditions:
-
Solvent: Dichloromethane or THF.
-
Base: Triethylamine or DMAP.
-
Temperature: 0–25°C.
-
-
-
Deprotection: The Boc group is removed using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the free amine .
Example Reaction Scheme:
-
Protection:
-
Esterification:
-
Deprotection:
Physicochemical Properties
Theoretical Data
While experimental data for methyl 3-amino-4-hydroxybutanoate are scarce, its properties can be inferred from structural analogs:
-
Solubility: Likely polar due to amine and hydroxyl groups; soluble in water and polar organic solvents (e.g., methanol, DMSO).
-
Stability: Hydroxyl and amine groups may render it hygroscopic; storage under inert conditions recommended.
-
Spectroscopic Signatures:
Pharmacological Profile and Biological Activity
Inferred Mechanisms from Structural Analogs
The acid form of this compound, 4-amino-3-hydroxybutanoic acid (GABOB), is a well-characterized GABA receptor agonist with enantioselective activity :
-
GABA<sub>A</sub> Receptors: (S)-GABOB shows higher affinity than (R)-GABOB .
-
GABA<sub>B</sub> and GABA<sub>C</sub> Receptors: (R)-GABOB exhibits greater potency .
Table 2: Enantioselectivity of GABOB at GABA Receptors
| Receptor Subtype | Preferred Enantiomer | Activity (EC₅₀) |
|---|---|---|
| GABA<sub>A</sub> | (S)-GABOB | 15 μM |
| GABA<sub>B</sub> | (R)-GABOB | 8 μM |
| GABA<sub>C</sub> | (R)-GABOB | 12 μM |
Methyl 3-amino-4-hydroxybutanoate may act as a prodrug, undergoing esterase-mediated hydrolysis to release GABOB in vivo, thereby enhancing blood-brain barrier permeability compared to the free acid.
Applications in Organic and Medicinal Chemistry
Synthetic Utility
-
Peptide Mimetics: The hydroxyl and amine groups enable incorporation into peptidomimetic structures targeting neurotransmitter receptors.
-
Chiral Building Block: Potential use in asymmetric synthesis of bioactive molecules, leveraging its stereochemical flexibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume